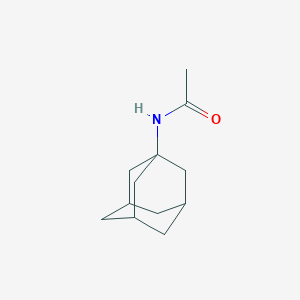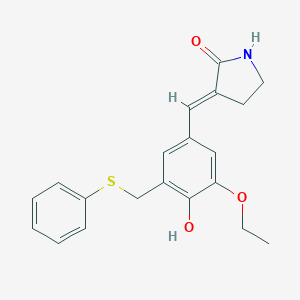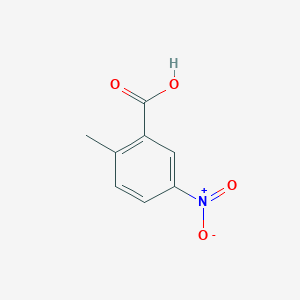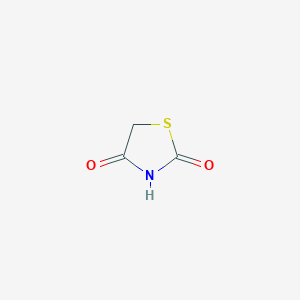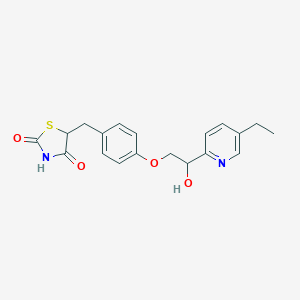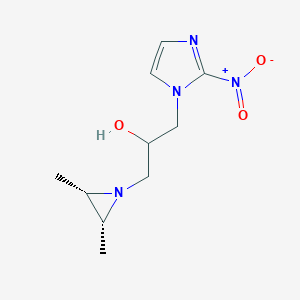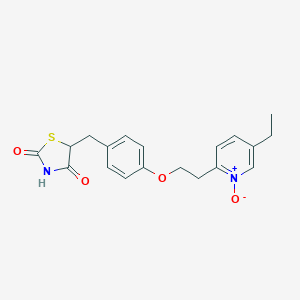
2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate, also known as FPP, is a vital intermediate in the biosynthesis of isoprenoids. Isoprenoids are a diverse group of compounds that are essential for various biological processes, including hormone synthesis, electron transport, and membrane structure. FPP plays a crucial role in the production of isoprenoids, making it a promising target for scientific research.
Mechanism of Action
2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate acts as a substrate for various enzymes that catalyze the production of isoprenoids. 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate is converted to geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate) by 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate synthase. GGPP and 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate are then used as substrates for the production of various isoprenoids, including cholesterol, ubiquinone, and dolichol. 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate is also involved in the post-translational modification of proteins through the addition of lipid moieties, such as prenylation.
Biochemical and Physiological Effects:
2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate has various biochemical and physiological effects, including the production of isoprenoids, post-translational modification of proteins, and regulation of gene expression. Isoprenoids play a crucial role in various biological processes, including hormone synthesis, electron transport, and membrane structure. The post-translational modification of proteins through prenylation is essential for the localization and function of proteins, including oncogenic proteins. 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate also regulates gene expression by acting as a signaling molecule.
Advantages and Limitations for Lab Experiments
2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate has several advantages and limitations for lab experiments. One advantage is its essential role in isoprenoid biosynthesis, making it a promising target for scientific research. 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate is also relatively stable and easy to synthesize, making it readily available for experiments. However, 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate is highly reactive and can undergo hydrolysis or oxidation, making it challenging to work with in some experiments.
Future Directions
There are several future directions for the study of 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate. One direction is the development of 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate analogs that can be used as inhibitors or activators of 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate synthase. These analogs could be used to study the role of 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate in isoprenoid biosynthesis and its potential as a therapeutic target. Another direction is the study of 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate in the context of diseases such as cancer and malaria. Understanding the role of 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate in these diseases could lead to the development of new therapies. Finally, the study of 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate in other biological processes, such as signal transduction and gene regulation, could provide new insights into the role of isoprenoids in these processes.
Synthesis Methods
2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate can be synthesized by the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) in the presence of 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate synthase enzyme. The reaction requires magnesium ions as a cofactor and occurs in the cytosol of cells. 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate can also be synthesized through the mevalonate pathway, which is a metabolic pathway that produces IPP and DMAPP from acetyl-CoA.
Scientific Research Applications
2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate has been extensively studied for its role in isoprenoid biosynthesis. Isoprenoids are involved in various biological processes, including photosynthesis, respiration, and signal transduction. 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate has also been studied for its potential as a therapeutic target in diseases such as cancer and malaria. In cancer, 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate is involved in the post-translational modification of oncogenic proteins, making it a promising target for cancer therapy. In malaria, 2-Fluoro-3,7-dimethylocta-1,6-dien-3-yl trihydrogen diphosphate is essential for the survival of the parasite, making it a potential target for antimalarial drugs.
properties
CAS RN |
106671-84-5 |
|---|---|
Molecular Formula |
C10H19FO7P2 |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
(2-fluoro-3,7-dimethylocta-1,6-dien-3-yl) phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H19FO7P2/c1-8(2)6-5-7-10(4,9(3)11)17-20(15,16)18-19(12,13)14/h6H,3,5,7H2,1-2,4H3,(H,15,16)(H2,12,13,14) |
InChI Key |
UEWCETXFDYIXPA-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(C)(C(=C)F)OP(=O)(O)OP(=O)(O)O)C |
Canonical SMILES |
CC(=CCCC(C)(C(=C)F)OP(=O)(O)OP(=O)(O)O)C |
synonyms |
2-FLPP 2-fluorolinalyl pyrophosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine](/img/structure/B21335.png)
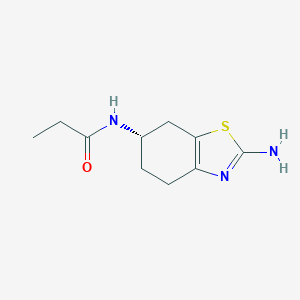
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B21338.png)
